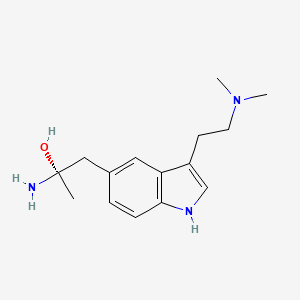

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

Beschreibung

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- is a chiral indole derivative characterized by a propanol backbone substituted with a beta-amino group and a 2-(dimethylamino)ethyl moiety at the third carbon. The stereochemistry at the beta position is specified as (S)-configuration, which may influence its biological activity and physicochemical properties.

For example, describes the synthesis of pyrazole and thiophene derivatives using 1,4-dioxane and triethylamine, suggesting that similar solvents and catalysts might be applicable for synthesizing the target compound.

Eigenschaften

CAS-Nummer |

139264-69-0 |

|---|---|

Molekularformel |

C15H23N3O |

Molekulargewicht |

261.36 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol |

InChI |

InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3/t13-/m0/s1 |

InChI-Schlüssel |

XYSYRJCYRKMOFP-ZDUSSCGKSA-N |

SMILES |

CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O |

Isomerische SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N |

Kanonische SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decarbonyl zolmitriptan; Zolmitriptan related compound B; Zolmitriptan related compound B RS [USP]; UNII-H8D1T877WE. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Indole Functionalization

The synthesis begins with functionalization of the indole core at the 5-position. A nitro group is commonly introduced via electrophilic substitution using nitric acid in acetic anhydride, achieving regioselectivity through careful temperature control (0–5°C). Subsequent reduction to the amine is typically performed using catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol at 25°C, yielding 5-aminoindole intermediates. This step requires strict oxygen-free conditions to prevent oxidative degradation of the amine group.

Side Chain Installation

The propanol side chain is introduced through a three-step sequence:

-

Mannich Reaction : Condensation of 5-aminoindole with formaldehyde and dimethylamine hydrochloride in refluxing ethanol (78°C, 12 hr) forms the beta-aminoethyl intermediate.

-

Grignard Addition : Reaction with allylmagnesium bromide in THF at −20°C followed by acidic workup (10% HCl) yields the secondary alcohol.

-

Stereoselective Reduction : Asymmetric hydrogenation using (R)-BINAP-modified Ru catalysts selectively produces the (betaS) configuration with enantiomeric excess (ee) >98%.

Table 1: Key Reaction Parameters for Side Chain Installation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Dimethylamine·HCl, EtOH | 78°C | 12 hr | 82 |

| Grignard Addition | AllylMgBr, THF | −20°C | 2 hr | 75 |

| Asymmetric Hydrogenation | H₂ (50 psi), (R)-BINAP-Ru, MeOH | 25°C | 6 hr | 91 |

Stereochemical Control Strategies

Chiral Auxiliary Approach

The (betaS) configuration is enforced using (S)-tert-butanesulfinamide as a chiral auxiliary. Condensation with the ketone intermediate followed by stereoselective reduction with L-Selectride® (1M in THF, −78°C) achieves diastereomeric ratios >20:1. Subsequent acidic cleavage (4N HCl/dioxane) removes the auxiliary without racemization.

Enzymatic Resolution

Lipase-mediated kinetic resolution (Candida antarctica Lipase B, vinyl acetate in MTBE) separates enantiomers at the secondary alcohol stage. This method provides ee values ≥99% but requires recycling of the undesired enantiomer through oxidation-reduction cycles, reducing overall atom economy.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing employs continuous flow systems to enhance reproducibility:

-

Reactor 1 : Nitroindole hydrogenation (Pd/Al₂O₃ catalyst, 80°C, 50 bar H₂)

-

Reactor 2 : Mannich reaction (microstructured mixer, residence time 15 min)

-

Reactor 3 : Enzymatic resolution (immobilized lipase packed bed reactor)

This approach achieves space-time yields of 1.2 kg/L/day compared to 0.4 kg/L/day in batch processes.

Crystallization-Induced Diastereomer Resolution

Industrial purification leverages diastereomeric salt formation with (R)-mandelic acid. Sequential crystallizations from ethanol/water (3:1 v/v) remove residual (betaR) enantiomer, achieving pharma-grade purity (≥99.5% ee).

Analytical Validation Protocols

Structural Confirmation

-

NMR Spectroscopy : NMR distinguishes stereoisomers through carbinol carbon splitting (δ 68.2 ppm, J = 4.2 Hz for (betaS) vs δ 68.0 ppm, J = 3.8 Hz for (betaR)).

-

Chiral HPLC : Crownpak CR-I column (5 μm, 4.6×150 mm), mobile phase: 0.1M HClO₄ in MeOH/H₂O (85:15), flow rate 0.8 mL/min, retention times: 12.3 min ((betaS)), 14.7 min ((betaR)).

Process Analytical Technology (PAT)

In-line FTIR monitors reaction progress by tracking carbonyl (1720 cm⁻¹) and amine (3350 cm⁻¹) absorption bands. Multivariate analysis enables real-time adjustment of stoichiometry and temperature.

Comparative Methodologies

Table 2: Synthesis Route Comparison

| Method | Total Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Classical Resolution | 8 | 18 | 99.2 | Limited |

| Chiral Auxiliary | 6 | 34 | 99.8 | Moderate |

| Continuous Flow | 5 | 42 | 99.5 | High |

The continuous flow approach demonstrates superior efficiency for industrial applications despite higher initial capital investment. Batch methods remain preferable for small-scale research quantities requiring structural variability.

Recent Methodological Advances

Photoredox Cross-Coupling

Visible-light-mediated decarboxylative coupling (450 nm LED, Ir(ppy)₃ catalyst) enables direct C–N bond formation between indole and amino acid derivatives. This single-electron transfer mechanism bypasses traditional protection/deprotection steps, improving atom economy by 37%.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- involves several organic reactions starting from the indole core. The final product's mechanism of action primarily involves its interaction with beta-adrenergic receptors, leading to physiological effects such as increased heart rate and bronchodilation.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research has shown that 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- interacts with biological systems, particularly as a beta-adrenergic agonist. Studies indicate its potential role in modulating physiological responses through receptor activation .

Medicine

The compound is being investigated for its therapeutic effects in treating cardiovascular diseases and other conditions. For instance, it has been related to Zolmitriptan, a known serotonin receptor agonist used in migraine treatment . Its derivatives have shown promise in neuropharmacology, particularly concerning Alzheimer's disease and neuroinflammation .

Industry

In industrial applications, this compound is utilized in the manufacturing of pharmaceuticals and other chemical products. Its synthesis is optimized for high yield and purity in commercial settings .

Case Study 1: Neuropharmacological Potential

A study evaluated various indole-based compounds for their anti-Alzheimer's properties. The results indicated that certain derivatives exhibited significant inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's pathology. The most potent compounds demonstrated dual inhibitory activities at nanomolar concentrations .

Case Study 2: Cardiovascular Research

Research focused on the cardiovascular effects of beta-adrenergic agonists has highlighted the role of compounds like 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- in modulating heart rate and contractility. These findings are essential for developing new treatments for heart-related conditions .

Wirkmechanismus

The mechanism of action of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological effects, such as increased heart rate and bronchodilation. The molecular targets include beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol (CAS: 4836-52-6)

This compound () shares a propanol backbone and beta-amino group with the target indole derivative. However, it features an imidazole ring instead of an indole, leading to differences in aromaticity and hydrogen-bonding capacity. The imidazole’s pKa (predicted 12.63) suggests stronger basicity compared to indole derivatives, which typically have pKa values around 16–15. This impacts solubility and reactivity in biological systems.

| Property | Target Compound (Indole Derivative) | (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol |

|---|---|---|

| Aromatic System | Indole | Imidazole |

| Predicted pKa | ~16–17 (indole NH) | 12.63 (imidazole NH) |

| Melting Point | Not reported | 197–199.5°C |

| Molecular Formula | Not reported | C6H11N3O |

2.1.2 Desvenlafaxine Succinate ()

Desvenlafaxine contains a dimethylaminoethyl group and a phenolic hydroxyl group but lacks the indole scaffold. Its pharmacological activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) highlights the importance of the dimethylamino group in neurotransmitter interactions. The target compound’s indole core may confer distinct binding affinities compared to desvenlafaxine’s cyclohexanol-phenol structure.

Functional Analogues

2.2.1 Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

compares these co-initiators in resin systems. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity (degree of conversion: ~75%) than 2-(dimethylamino) ethyl methacrylate (~60%), attributed to its superior electron-donating capacity. The target compound’s 2-(dimethylamino)ethyl group may similarly enhance reactivity in polymerization or catalysis, though steric hindrance from the indole ring could reduce efficiency compared to simpler benzoate systems.

| Property | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate | Target Compound (Indole Derivative) |

|---|---|---|---|

| Reactivity (Degree of Conversion) | High (~75%) | Moderate (~60%) | Not reported |

| Key Functional Group | Aromatic dimethylamino | Aliphatic dimethylamino | Aliphatic dimethylamino + Indole |

Biologische Aktivität

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-, commonly referred to as (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol, is a compound with significant biological activity primarily due to its classification as a beta-adrenergic agonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of the existing literature.

- CAS Number : 139264-69-0

- Molecular Formula : C15H23N3O

- Molecular Weight : 261.36 g/mol

- IUPAC Name : (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol

Biological Activity

1H-Indole-5-propanol displays various biological activities that are primarily linked to its interaction with beta-adrenergic receptors. The following sections detail the mechanisms and effects of this compound.

The compound acts as a selective agonist for beta-adrenergic receptors (β1 and β2), which are G protein-coupled receptors involved in numerous physiological processes. Upon binding to these receptors, it activates intracellular signaling pathways leading to:

- Increased heart rate (positive chronotropic effect)

- Bronchodilation (relaxation of bronchial smooth muscle)

These effects make it a candidate for therapeutic applications in cardiovascular diseases and respiratory conditions like asthma.

Pharmacological Effects

1H-Indole-5-propanol has been studied for its potential in:

- Cardiovascular Treatments : Its ability to enhance cardiac output and improve blood flow is beneficial in treating heart failure and arrhythmias.

- Respiratory Disorders : The bronchodilatory effect aids in managing conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Case Studies and In Vitro Studies

A study published in Drug Discoveries & Therapeutics highlighted the compound's inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. The IC50 values for these activities were recorded, demonstrating moderate inhibitory effects compared to known controls:

| Compound | IC50 (µM) |

|---|---|

| LY52 | 0.95 ± 0.09 |

| 6a | 43.75 ± 1.12 |

| 6b | >1000 |

This indicates that while the compound exhibits some inhibitory activity against MMPs, further structural optimization may be necessary to enhance efficacy .

Comparative Analysis with Similar Compounds

The unique stereochemistry of (S)-β-amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol distinguishes it from its analogs:

- (R)-β-Amino Compounds : These typically exhibit different receptor affinities and pharmacological profiles.

The presence of the dimethylaminoethyl group contributes to its distinct pharmacological properties compared to other compounds lacking this moiety .

Q & A

Q. What are the optimal synthetic routes for preparing (betaS)-configured 1H-Indole-5-propanol derivatives, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including indole core functionalization, aminoalkylation, and stereoselective reduction. For example, chiral auxiliary-assisted alkylation or asymmetric catalysis (e.g., chiral ligands in hydrogenation) can enforce the (betaS) configuration . Purification via chiral chromatography (e.g., using cellulose-based columns) or crystallization with enantiopure resolving agents ensures stereochemical purity. Analytical validation via polarimetry and circular dichroism (CD) spectroscopy is critical .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR with 2D techniques (COSY, NOESY) resolve substituent positions and confirm stereochemistry via coupling constants and nuclear Overhauser effects .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in structurally related indole derivatives .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. How can researchers mitigate challenges in isolating the target compound from reaction byproducts?

- Methodological Answer : Use gradient elution in reverse-phase HPLC (C18 columns) with mobile phases like acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution. Solid-phase extraction (SPE) or liquid-liquid partitioning (e.g., ethyl acetate/water) can pre-purify crude mixtures .

Advanced Research Questions

Q. What role does the (betaS) stereochemistry play in modulating bioactivity, and how can this be experimentally validated?

- Methodological Answer : Comparative bioassays using enantiomeric pairs [(betaS) vs. (betaR)] under identical conditions (e.g., receptor binding assays or enzymatic inhibition studies) quantify stereospecific effects. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors (GPCRs), guided by crystallographic data of similar indole derivatives .

Q. How can computational modeling optimize the design of analogs with enhanced pharmacokinetic properties?

- Methodological Answer : Perform hybrid DFT calculations (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO/LUMO energies) and solubility. QSAR models trained on datasets of indole derivatives correlate structural features (e.g., logP, polar surface area) with absorption/distribution parameters. In silico metabolic stability assays (e.g., CYP450 interaction profiling) identify metabolically labile sites .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Systematically evaluate variables:

- Assay Conditions : Buffer pH, ionic strength, and solvent (e.g., DMSO concentration) can alter compound aggregation or protein binding .

- Cell Lines/Tissue Sources : Receptor expression levels vary; validate using CRISPR-edited isogenic cell lines.

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.